Cas no 88174-48-5 (Benzaldehyde, 2-ethoxy-4,6-dimethyl-)

Benzaldehyde, 2-ethoxy-4,6-dimethyl-, is a substituted aromatic aldehyde characterized by its ethoxy and dimethyl functional groups at the 2, 4, and 6 positions of the benzene ring. This structural modification enhances its stability and influences its reactivity, making it a valuable intermediate in organic synthesis. The compound exhibits distinct electronic and steric properties due to the electron-donating ethoxy and methyl groups, which can be leveraged in selective reactions such as condensations or as a precursor for fragrances and pharmaceuticals. Its defined substitution pattern ensures consistent performance in applications requiring controlled reactivity and purity.
Benzaldehyde, 2-ethoxy-4,6-dimethyl- structure
88174-48-5 structure
Product Name:Benzaldehyde, 2-ethoxy-4,6-dimethyl-
CAS No:88174-48-5
MF:C11H14O2
MW:178.227663516998
CID:642212
PubChem ID:13827194
Update Time:2025-11-02

Benzaldehyde, 2-ethoxy-4,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 2-ethoxy-4,6-dimethyl-
    • 2-ethoxy-4,6-dimethylbenzaldehyde
    • starbld0019359
    • 88174-48-5
    • DTXSID70550582
    • Inchi: 1S/C11H14O2/c1-4-13-11-6-8(2)5-9(3)10(11)7-12/h5-7H,4H2,1-3H3
    • InChI Key: XJMIDUFKVJRUFL-UHFFFAOYSA-N
    • SMILES: O(CC)C1=CC(C)=CC(C)=C1C=O

Computed Properties

  • Exact Mass: 178.099379685g/mol
  • Monoisotopic Mass: 178.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26.3Ų

Benzaldehyde, 2-ethoxy-4,6-dimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1531182-1g
2-Ethoxy-4,6-dimethylbenzaldehyde
88174-48-5 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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2-Ethoxy-4,6-dimethylbenzaldehyde
88174-48-5 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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2-Ethoxy-4,6-dimethylbenzaldehyde
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Additional information on Benzaldehyde, 2-ethoxy-4,6-dimethyl-

Benzaldehyde, 2-ethoxy-4,6-dimethyl- (CAS No. 88174-48-5): A Comprehensive Overview

Benzaldehyde, 2-ethoxy-4,6-dimethyl- (CAS No. 88174-48-5) is a specialized aromatic aldehyde compound that has gained significant attention in various industrial and research applications. This ethoxy-substituted benzaldehyde derivative possesses unique chemical properties that make it valuable in fragrance formulation, organic synthesis, and specialty chemical production. With the increasing demand for customized aromatic compounds in the flavor and fragrance industry, this particular dimethyl benzaldehyde variant has emerged as an important intermediate for creating complex scent profiles.

The molecular structure of 2-ethoxy-4,6-dimethylbenzaldehyde features an aldehyde functional group attached to a benzene ring substituted with two methyl groups at positions 4 and 6, and an ethoxy group at position 2. This specific arrangement contributes to its distinct chemical reactivity profile and makes it particularly useful in Grignard reactions and aldol condensations. Recent studies in green chemistry have highlighted how such modified benzaldehyde derivatives can serve as building blocks for more sustainable synthetic pathways.

In the fragrance industry, Benzaldehyde, 2-ethoxy-4,6-dimethyl- is prized for its ability to contribute warm, sweet, and slightly woody notes to complex perfume compositions. As consumer preferences shift toward long-lasting fragrance formulations, this compound's stability and volatility characteristics make it particularly valuable. The ethoxy group modification enhances its solubility in various carrier systems, addressing one of the key challenges in modern perfumery.

From a synthetic chemistry perspective, researchers are increasingly exploring CAS 88174-48-5 as a precursor for pharmaceutical intermediates. Its structural features allow for selective functionalization at multiple positions, making it versatile for constructing complex molecular architectures. Recent publications have demonstrated its utility in developing novel heterocyclic compounds with potential biological activities, though all applications remain strictly within approved and safe usage guidelines.

The production of 2-ethoxy-4,6-dimethylbenzaldehyde typically involves controlled oxidation or formylation reactions of corresponding toluene derivatives. Modern manufacturing processes emphasize atom-efficient synthesis and waste minimization, aligning with the chemical industry's growing focus on sustainable practices. Quality control measures ensure the final product meets the stringent purity requirements for fragrance and specialty chemical applications.

Market analysis indicates growing demand for modified benzaldehyde compounds like 88174-48-5, particularly in Asia-Pacific regions where the personal care industry is expanding rapidly. Formulators value this material for its ability to enhance fragrance longevity while maintaining excellent compatibility with other common perfume ingredients. The compound's stability under various pH conditions makes it suitable for incorporation into diverse product formulations.

From a regulatory standpoint, Benzaldehyde, 2-ethoxy-4,6-dimethyl- complies with all major international chemical safety standards when handled properly. Material Safety Data Sheets provide comprehensive guidance on appropriate storage conditions and handling procedures. The compound's low environmental persistence and favorable biodegradation profile contribute to its acceptance in markets with stringent ecological regulations.

Ongoing research continues to explore new applications for CAS No. 88174-48-5 in material science and specialty coatings. Its aromatic structure and functional groups show promise for developing advanced polymeric materials with specific optical or mechanical properties. These developments align with current industry trends toward functionalized aromatic building blocks for high-performance materials.

For researchers and industrial users seeking detailed technical specifications, 2-ethoxy-4,6-dimethylbenzaldehyde is commercially available in various purity grades. Suppliers typically provide comprehensive analytical data including GC-MS profiles, infrared spectra, and nuclear magnetic resonance characterization. These quality assurances are particularly important for applications requiring consistent batch-to-batch performance in sensitive formulations.

The future outlook for Benzaldehyde, 2-ethoxy-4,6-dimethyl- appears positive, with anticipated growth in both traditional and emerging applications. As synthetic chemistry advances enable more precise modifications of aromatic systems, derivatives like 88174-48-5 will likely play increasingly important roles in developing next-generation specialty chemicals. The compound's balance of reactivity and stability positions it well to meet evolving industry needs while maintaining excellent safety and environmental profiles.

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